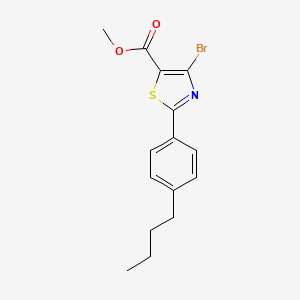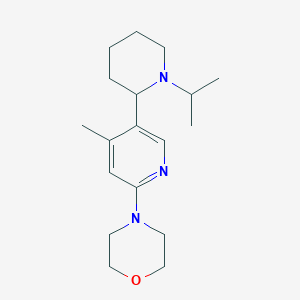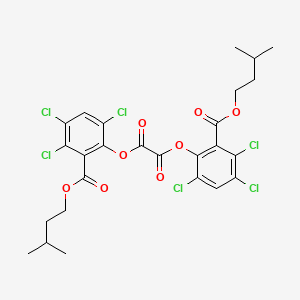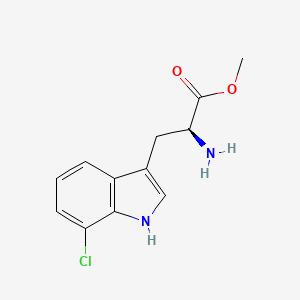
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(叔丁氧羰基)哌啶-2-基)丁酸是一种属于哌啶衍生物类的化学化合物。其特点是在哌啶环上连接着一个叔丁氧羰基(Boc)保护基。
准备方法
合成路线和反应条件
3-(1-(叔丁氧羰基)哌啶-2-基)丁酸的合成通常涉及用叔丁氧羰基对哌啶氮原子进行保护,然后引入丁酸部分。一种常用的方法是使哌啶与叔丁氧羰基酐在三乙胺等碱的存在下反应。所得的Boc保护的哌啶随后进行进一步反应以引入丁酸基团。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用自动化反应器和连续流系统可以提高合成效率和产率。此外,还采用结晶和色谱等纯化技术以获得高纯度的最终产品。
化学反应分析
反应类型
3-(1-(叔丁氧羰基)哌啶-2-基)丁酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除Boc保护基或还原分子中存在的其他官能团。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂和在催化剂存在下的氢气。
取代: 取代反应通常涉及胺或醇盐等亲核试剂。
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生羧酸或酮,而还原可能会产生胺或醇。
科学研究应用
3-(1-(叔丁氧羰基)哌啶-2-基)丁酸在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子(特别是开发药物和农药)的中间体。
生物学: 该化合物被用于研究酶机制以及作为合成酶抑制剂的构建块。
工业: 该化合物用于生产特种化学品以及作为各种工业过程中的试剂。
作用机制
3-(1-(叔丁氧羰基)哌啶-2-基)丁酸的作用机制取决于其具体的应用。在药物开发中,Boc基团可以在生理条件下脱除以释放活性药物。哌啶环可以与酶或受体等生物靶标相互作用,调节其活性。丁酸部分可以增强化合物的溶解度和生物利用度。
相似化合物的比较
类似化合物
- 1-((1-(叔丁氧羰基)哌啶-3-基)甲基)-1H-吡唑-3-羧酸
- 2-(1-(1-(叔丁氧羰基)哌啶-3-基)-1H-吡唑-4-基)乙酸
- 3-(1-(叔丁氧羰基)哌啶-4-基)苯甲酸
独特性
3-(1-(叔丁氧羰基)哌啶-2-基)丁酸由于其特定的结构特征而具有独特性,例如Boc基团的位置和丁酸部分。这些特征会影响其反应性、溶解度以及与生物靶标的相互作用,使其与其他类似化合物有所区别。
属性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]butanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-7-5-6-8-15(11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
InChI 键 |
KZHMMXOFZPNRMH-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)C1CCCCN1C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)











